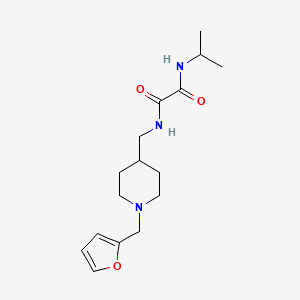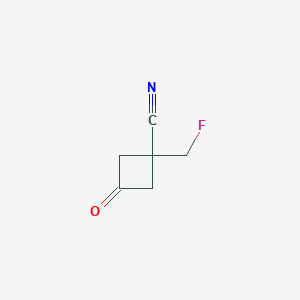
1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile
Descripción general
Descripción
“1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile” is a complex organic compound that contains a cyclobutane ring, a fluoromethyl group (-CH2F), a nitrile group (-CN), and a ketone group (=O). The presence of these functional groups can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, addition reactions, and cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the cyclobutane ring, fluoromethyl, nitrile, and ketone groups. These groups can affect the compound’s polarity, shape, and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The fluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions . The nitrile and ketone groups are also reactive and can undergo a variety of transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluoromethyl group could increase the compound’s stability and lipophilicity .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Inhibitors of Hydrolytic Enzymes
“1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile” plays a significant role in medicinal chemistry as a building block for peptidyl fluoromethyl ketones . These compounds are potent inhibitors of hydrolytic enzymes like serine and cysteine proteases . Their ability to selectively inhibit these enzymes makes them valuable for designing drugs to treat diseases where protease activity is a factor, such as certain cancers and viral infections.
Drug Discovery: Enzymatic Inhibition
In drug discovery, the fluoromethyl group’s reactivity and selectivity are crucial. The mono-fluorinated function group exhibits high reactivity towards cysteine proteases, making it an excellent candidate for developing therapeutic agents that require precise targeting of these enzymes .
Synthetic Chemistry: Fluorinated Electrophilic Moieties
The compound’s fluorinated electrophilic moieties offer advantages in synthetic chemistry due to their reactivity and therapeutic relevance. They provide a pathway to create substrates for a wide variety of biological targets, enhancing the development of new synthetic methods and materials .
Chemical Biology: Probes for Cellular Processes
“1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile” derivatives can serve as chemical probes in chemical biology. They help in the interrogation of cellular processes, allowing researchers to study the proteolytic activity of enzymes and their roles in various physiological and pathological processes .
Peptide Synthesis: Peptidyl Mono-Fluoromethyl Ketones
The compound is used in the synthesis of peptidyl mono-fluoromethyl ketones (FMKs), which are less prone to nonspecific alkylations due to the strength of the C-F bond. This property makes FMKs more selective and suitable for in vivo applications, such as therapeutic agents or biochemical probes .
Fluorescence Imaging: Fluorescent Probes
Derivatives of “1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile” can be employed to create fluorescent probes. These probes are essential tools in biomedical research for the rapid detection of chemical substances and the study of important physiological and pathological processes .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(fluoromethyl)-3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-3-6(4-8)1-5(9)2-6/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKZQFILORHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CF)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fluoromethyl)-3-oxocyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

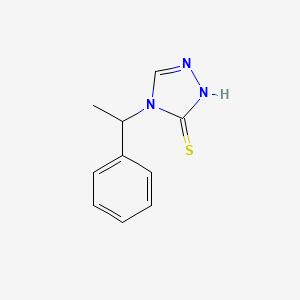
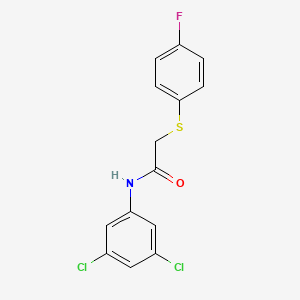
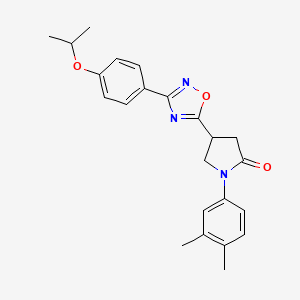
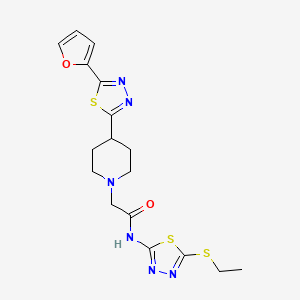
![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
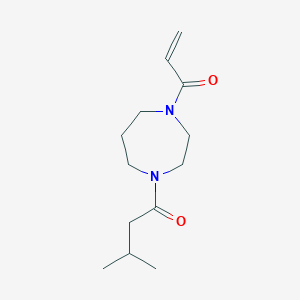
![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)
![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)
![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![N~2~-(4-nitrophenyl)[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B2877595.png)
![6-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-3-sulfonamide](/img/structure/B2877596.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)
